4-(2-((2,3-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-bromobenzoate
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Overview
Description
4-(2-((2,3-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-bromobenzoate is a complex organic compound with the molecular formula C22H14BrCl2N3O4 and a molecular weight of 535.185 g/mol This compound is known for its unique chemical structure, which includes dichloroanilino, oxoacetyl, carbohydrazonoyl, and bromobenzoate groups
Preparation Methods
The synthesis of 4-(2-((2,3-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-bromobenzoate involves multiple steps. The general synthetic route includes the following steps:
Formation of the Dichloroanilino Intermediate: The synthesis begins with the preparation of the dichloroanilino intermediate. This is typically achieved by reacting 2,3-dichloroaniline with an appropriate acylating agent under controlled conditions.
Oxoacetylation: The dichloroanilino intermediate is then subjected to oxoacetylation, where an oxoacetyl group is introduced. This step often requires the use of an oxoacetylating reagent such as acetic anhydride or acetyl chloride.
Carbohydrazonoylation: The oxoacetylated intermediate is further reacted with a carbohydrazonoylating agent to introduce the carbohydrazonoyl group. This step typically involves the use of hydrazine derivatives.
Bromobenzoate Formation: Finally, the compound is reacted with 4-bromobenzoic acid or its derivatives to form the final product, this compound.
Chemical Reactions Analysis
4-(2-((2,3-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-bromobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may result in the reduction of specific functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for substitution reactions include halogens, nucleophiles, and electrophiles.
Scientific Research Applications
4-(2-((2,3-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-bromobenzoate has several scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound may have applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-((2,3-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-bromobenzoate is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. The compound may inhibit certain enzymes or proteins, leading to the disruption of cellular processes. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
4-(2-((2,3-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-bromobenzoate can be compared with other similar compounds, such as:
4-(2-((2,3-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate: This compound has a similar structure but with a different position of the bromine atom.
4-(2-((2,3-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate: This compound contains additional methoxy groups, which may alter its chemical properties and reactivity.
4-Bromo-2-(2-((3,4-dichloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl benzoate: This compound has a different substitution pattern on the aniline ring, which may affect its biological activity.
These comparisons highlight the uniqueness of this compound and its potential for diverse applications in scientific research.
Properties
CAS No. |
477732-59-5 |
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Molecular Formula |
C22H14BrCl2N3O4 |
Molecular Weight |
535.2 g/mol |
IUPAC Name |
[4-[(E)-[[2-(2,3-dichloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-bromobenzoate |
InChI |
InChI=1S/C22H14BrCl2N3O4/c23-15-8-6-14(7-9-15)22(31)32-16-10-4-13(5-11-16)12-26-28-21(30)20(29)27-18-3-1-2-17(24)19(18)25/h1-12H,(H,27,29)(H,28,30)/b26-12+ |
InChI Key |
JTBROQAXBFVKEP-RPPGKUMJSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Br |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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